molecular formula C26H21FN2O3 B12506982 3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid

3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid

Cat. No.: B12506982
M. Wt: 428.5 g/mol
InChI Key: BXNMZRPTQFVRFA-UHFFFAOYSA-N
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Description

3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid is a complex organic compound that features a quinoline ring, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The resulting product undergoes an amidation reaction with 1-(4-fluorophenyl)ethylamine to form the desired amide linkage.

    Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar benzoic acid moiety and fluorophenyl group but lacks the quinoline ring.

    N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: This compound contains a pyrrole ring instead of a quinoline ring and has different functional groups.

Uniqueness

3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid is unique due to its combination of a quinoline ring, a fluorophenyl group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21FN2O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[[1-(4-fluorophenyl)ethyl-(quinoline-3-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)

InChI Key

BXNMZRPTQFVRFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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